Abacavir carboxylate
Description
Overview of Abacavir (B1662851) as a Nucleoside Reverse Transcriptase Inhibitor (NRTI)
Abacavir is a carbocyclic synthetic nucleoside analogue that functions as a potent nucleoside reverse transcriptase inhibitor (NRTI). drugbank.comaidsmap.com It is a cornerstone in the combination therapy for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. pharmgkb.orgnih.gov As a prodrug, abacavir itself is inactive and requires intracellular conversion to its pharmacologically active form. nih.govreactome.org
Intracellular Phosphorylation to Active Metabolite (Carbovir Triphosphate)
The antiviral activity of abacavir is dependent on its intracellular conversion to the active metabolite, carbovir (B1146969) triphosphate (CBV-TP). drugbank.compatsnap.com This multi-step phosphorylation process occurs within the host cell's cytoplasm. immunopaedia.org.za
The initial step in the activation of abacavir is its phosphorylation to abacavir 5'-monophosphate. nih.govpharmgkb.org This reaction is catalyzed by the cellular enzyme adenosine (B11128) phosphotransferase. researchgate.netreactome.org
Following the initial phosphorylation, abacavir 5'-monophosphate undergoes deamination by a cytosolic deaminase to form carbovir 5'-monophosphate. immunopaedia.org.zaresearchgate.net This enzymatic step is crucial for converting the abacavir prodrug into the carbovir series of metabolites.
Carbovir 5'-monophosphate is then further phosphorylated to carbovir 5'-diphosphate. nih.govpharmgkb.org This conversion is specifically catalyzed by the enzyme guanylate kinase, which exhibits stereoselectivity for the active enantiomer. nih.govpharmgkb.org Subsequent phosphorylation steps, carried out by various cellular kinases, lead to the formation of the active carbovir 5'-triphosphate. nih.gov
Deamination to Carbovir 5'-Monophosphate
Inhibition of HIV-1 Reverse Transcriptase
The active metabolite, carbovir triphosphate, is a potent inhibitor of HIV-1 reverse transcriptase, the enzyme essential for viral replication. asm.orgnih.gov
Carbovir triphosphate is a structural analogue of the natural substrate deoxyguanosine-5'-triphosphate (dGTP). drugbank.comijprajournal.com It competitively inhibits the HIV-1 reverse transcriptase by competing with dGTP for incorporation into the growing viral DNA chain. drugbank.com The incorporation of carbovir triphosphate into the viral DNA results in chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby halting viral DNA synthesis. drugbank.com
Table 1: Key Enzymes in Abacavir Metabolism
| Step | Enzyme | Substrate | Product |
| Hepatic Metabolism | |||
| Oxidation | Alcohol Dehydrogenase | Abacavir | Abacavir carboxylate |
| Intracellular Activation | |||
| Initial Phosphorylation | Adenosine Phosphotransferase | Abacavir | Abacavir 5'-monophosphate |
| Deamination | Cytosolic Deaminase | Abacavir 5'-monophosphate | Carbovir 5'-monophosphate |
| Diphosphate (B83284) Formation | Guanylate Kinase | Carbovir 5'-monophosphate | Carbovir 5'-diphosphate |
DNA Chain Termination Mechanism
The antiviral activity of abacavir is not due to the drug itself, but to its phosphorylated anabolite, carbovir triphosphate (CBV-TP). pediatriconcall.compharmgkb.org Intracellular enzymes convert abacavir into CBV-TP, which is an analogue of the natural substrate deoxyguanosine-5'-triphosphate (dGTP). drugbank.comfda.gov CBV-TP inhibits the activity of HIV-1 reverse transcriptase (RT), a viral enzyme crucial for converting viral RNA into double-stranded DNA. drugbank.compharmgkb.org The inhibition occurs through two mechanisms: CBV-TP competitively inhibits the viral enzyme, and it gets incorporated into the growing viral DNA strand. drugbank.comfda.gov Because the incorporated carbovir triphosphate lacks the 3'-hydroxyl (-OH) group necessary to form the next 5' to 3' phosphodiester bond, it prevents further elongation of the DNA chain, effectively causing chain termination. drugbank.comfda.gov
Identification of this compound as a Major Inactive Metabolite
Abacavir is extensively metabolized, with less than 2% of the parent drug excreted unchanged in the urine. pharmgkb.orgpharmgkb.org The two main products of this metabolism are the 5'-carboxylate and 5'-glucuronide metabolites, both of which are inactive. drugbank.compharmgkb.orgbiomol.com Mass balance studies have quantified the elimination of abacavir and its metabolites. Following a single 600-mg dose of radiolabeled abacavir, approximately 83% of the dose was recovered in the urine and 16% in the feces. drugbank.compharmgkb.org Of the portion eliminated in the urine, this compound accounted for about 30% of the original dose, establishing it as a major metabolite. drugbank.compharmgkb.orgpharmgkb.orgnih.gov
Table 1: Urinary Excretion of Abacavir and its Major Metabolites Data from a mass balance study following a 600-mg oral dose of 14C-abacavir.
| Metabolite/Compound | Percentage of Dose Recovered in Urine | Pharmacological Activity |
| Abacavir 5'-glucuronide | 36% | Inactive |
| Abacavir 5'-carboxylate | 30% | Inactive |
| Unchanged Abacavir | 1.2% | Active (as prodrug) |
| Unidentified Minor Metabolites | 15% | Not specified |
| Source: drugbank.compharmgkb.orgpharmgkb.orgnih.gov |
Formation Pathway via Alcohol Dehydrogenase (ADH)
The primary route for the formation of this compound is through metabolism by the cytosolic enzyme alcohol dehydrogenase (ADH). pharmgkb.orgpharmgkb.orgscielo.brnih.govresearchgate.net This oxidative pathway is one of the two main routes for hepatic biotransformation of abacavir, the other being glucuronidation. drugbank.compharmgkb.org In vitro studies using human liver cytosol and specific human ADH isozymes have confirmed that ADH mediates the oxidation of abacavir's primary alcohol group to a carboxylic acid. researchgate.netnih.gov The reaction is dependent on the presence of the cofactor NAD+ and can be blocked by ADH inhibitors like 4-methylpyrazole. researchgate.netnih.gov
Two-Step Oxidation Involving Aldehyde Intermediates
The conversion of abacavir to this compound is not a single-step reaction but a two-step oxidation process that proceeds via a reactive aldehyde intermediate. researchgate.netnih.gov This process is catalyzed in vitro by the αα isoform of alcohol dehydrogenase, which effects the two sequential oxidation steps to form the final acid metabolite. researchgate.netnih.gov
The first step in the ADH-mediated pathway is the oxidation of the primary β,γ-unsaturated alcohol on the cyclopentene (B43876) ring of abacavir to form an unconjugated aldehyde. acs.orgresearchgate.netnih.gov This initial aldehyde is a reactive intermediate. nih.gov Evidence for its formation has been provided by trapping experiments where the aldehyde intermediate was captured as an oxime derivative in incubations with both cytosol and purified ADH isozymes. researchgate.netnih.gov
Following its formation, the unconjugated aldehyde can undergo isomerization to a more thermodynamically stable conjugated aldehyde. acs.orgnih.gov It is suggested that this conjugated aldehyde is the primary electrophilic intermediate that then undergoes the second oxidation step, also catalyzed by ADH, to yield the final this compound metabolite. acs.orgresearchgate.netnih.gov Research indicates that the unconjugated aldehyde rapidly isomerizes to the conjugated form, which is the main species involved in subsequent reactions. acs.orgnih.gov
Unconjugated Aldehyde Formation
Comparison with 5'-Glucuronide Metabolite Formation via Uridine (B1682114) Diphosphate Glucuronyl Transferase (UGT)
Alongside the ADH pathway, a significant portion of abacavir is metabolized through conjugation by the enzyme uridine diphosphate glucuronyl transferase (UGT). pharmgkb.orgpharmgkb.orgnih.gov This Phase II metabolic reaction yields the 5'-glucuronide metabolite, which, like the carboxylate metabolite, is pharmacologically inactive. pharmgkb.orgpharmgkb.org
Both pathways are crucial for the clearance of abacavir. While the ADH pathway involves oxidation, the UGT pathway involves the addition of a glucuronic acid moiety to the drug molecule. pharmgkb.orgscielo.br Mass balance studies show that these two pathways account for the majority of abacavir's elimination. Approximately 36% of an administered dose is recovered in the urine as the 5'-glucuronide metabolite, while about 30% is recovered as the carboxylate metabolite. drugbank.compharmgkb.orgpharmgkb.orgnih.gov This makes the UGT pathway slightly more predominant than the ADH pathway for abacavir elimination in humans. drugbank.compharmgkb.orgpharmgkb.org
Table 2: Comparison of Major Metabolic Pathways for Abacavir
| Feature | This compound Pathway | Abacavir 5'-Glucuronide Pathway |
| Enzyme | Alcohol Dehydrogenase (ADH) | Uridine Diphosphate Glucuronyl Transferase (UGT) |
| Metabolic Process | Oxidation | Glucuronidation (Conjugation) |
| End Product | Abacavir 5'-carboxylate | Abacavir 5'-glucuronide |
| Product Activity | Inactive | Inactive |
| % of Dose in Urine | ~30% | ~36% |
| Source: drugbank.compharmgkb.orgpharmgkb.orgscielo.brnih.gov |
Role of this compound in Overall Abacavir Elimination
The formation of this compound is a critical step in the systemic elimination of abacavir. ontosight.ai Following oral administration, abacavir is extensively metabolized, with very little of the parent drug being excreted unchanged. pharmgkb.org Research, including a pivotal mass balance study, has quantified the contribution of each metabolic pathway to the total elimination of the drug. asm.orgpharmgkb.org
In this study, after a single 600-mg oral dose of radiolabeled abacavir, approximately 99% of the radioactivity was recovered, indicating near-complete accounting of the drug's fate. drugbank.comasm.org The primary route for the excretion of abacavir and its metabolites is through the kidneys, with about 83% of the administered dose being eliminated in the urine. pharmgkb.orgasm.orgpharmgkb.org Fecal elimination accounts for a smaller portion, approximately 16% of the dose. wikipedia.orgasm.org
Within the urinary fraction, this compound represents a substantial component. Detailed analysis revealed that about 30% of the initial abacavir dose is recovered in the urine as the 5'-carboxylic acid metabolite. drugbank.comnih.govasm.orgpharmgkb.org This makes it one of the two major metabolites, alongside the 5'-glucuronide metabolite, which accounts for approximately 36% of the dose in urine. drugbank.comnih.govasm.orgpharmgkb.org In contrast, only about 1.2% to less than 2% of the dose is excreted as unchanged abacavir in the urine. nih.govasm.orgpharmgkb.orgasm.org The remaining portion found in urine consists of various minor metabolites. nih.govasm.org
The conversion to this compound and abacavir glucuronide collectively accounts for the majority of abacavir's clearance. asm.org The ratio of these metabolites to the parent drug in plasma has been shown to correlate with abacavir clearance, providing a mechanistic understanding of its pharmacokinetics. nih.gov The significant and consistent formation of this compound underscores its essential role in the detoxification and subsequent removal of abacavir from the body.
Detailed Research Findings
The quantitative data from a mass balance study highlights the significance of this compound in the drug's elimination profile. The findings are summarized below.
Table 1: Urinary Excretion Profile of Abacavir and its Metabolites This table details the percentage of an oral abacavir dose that is recovered in the urine, broken down by compound.
| Compound | Percentage of Dose Recovered in Urine | Reference |
| Abacavir 5'-glucuronide | ~36% | pharmgkb.orgdrugbank.comasm.orgpharmgkb.org |
| This compound | ~30% | pharmgkb.orgdrugbank.comasm.orgpharmgkb.org |
| Unchanged Abacavir | ~1.2% | drugbank.comasm.orgpharmgkb.org |
| Unidentified Minor Metabolites | ~15% | drugbank.comasm.org |
| Total Urinary Recovery | ~83% | pharmgkb.orgasm.orgpharmgkb.org |
| Elimination Route | Percentage of Total Dose Recovered | Reference |
| Urinary Excretion | ~83% | pharmgkb.orgasm.orgpharmgkb.org |
| Fecal Excretion | ~16% | wikipedia.orgasm.org |
| Total Recovery | ~99% | drugbank.comasm.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c15-14-18-11(17-8-2-3-8)10-12(19-14)20(6-16-10)9-4-1-7(5-9)13(21)22/h1,4,6-9H,2-3,5H2,(H,21,22)(H3,15,17,18,19)/t7-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSMNHMMTKMVCP-APPZFPTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718879 | |
| Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384380-52-3 | |
| Record name | Abacavir 5'-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0384380523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABACAVIR 5'-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO2D75G53I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolic Pathways and Enzymatic Interactions Involving Abacavir Carboxylate Formation
Detailed Enzymology of Alcohol Dehydrogenase (ADH) in Abacavir (B1662851) Carboxylate Production
The biotransformation of abacavir into its carboxylate metabolite is a two-step oxidative process catalyzed by alcohol dehydrogenase (ADH). nih.govreactome.org This reaction begins with the oxidation of the primary alcohol group on the abacavir molecule to an aldehyde intermediate. nih.govresearchgate.net This intermediate is then further oxidized to form the stable and inactive abacavir carboxylate. nih.govresearchgate.net
In vitro studies using human liver cytosol and expressed human ADH isoforms have identified specific enzymes responsible for the metabolism of abacavir. nih.govresearchgate.net The αα (alpha-alpha) and γ2γ2 (gamma2-gamma2) isoforms of cytosolic ADH have been shown to mediate the oxidation of abacavir. nih.govresearchgate.net
The αα isoform is capable of performing the two sequential oxidation steps that lead to the formation of this compound. nih.govresearchgate.net In contrast, the γ2γ2 isozyme primarily generates an isomer of abacavir, with the aldehyde intermediate being detectable in incubations with both isoforms. nih.govresearchgate.net
The oxidative conversion of abacavir to this compound by ADH is a process that depends on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govreactome.orgresearchgate.net In this enzymatic reaction, NAD+ acts as an oxidizing agent, accepting electrons from the abacavir molecule and being reduced to NADH. reactome.org The requirement for NAD+ has been demonstrated in vitro, where the metabolic process is mediated by human cytosol in the presence of NAD+. nih.govresearchgate.net The reaction can be inhibited by 4-methyl pyrazole (B372694), a known inhibitor of ADH, further confirming the NAD-dependent nature of this metabolic pathway. nih.govresearchgate.net
Human Cytosolic ADH Isoforms Involved (e.g., alpha-alpha, gamma2-gamma2)
Hepatic Metabolism and Excretion of this compound
The liver is the primary site of abacavir metabolism, where it is extensively converted into inactive metabolites, including this compound and abacavir glucuronide, before excretion. nih.govnih.govpharmgkb.org Less than 2% of the parent drug is excreted unchanged in the urine. nih.govpharmgkb.org
Following oral administration, a significant portion of the abacavir dose is recovered in the urine as its metabolites. Mass balance studies have shown that approximately 83% of an administered dose is eliminated through the urine. pharmgkb.orgasm.org Of this, this compound accounts for about 30% of the recovered dose. nih.govpharmgkb.orgasm.orgdrugbank.com The other major metabolite, abacavir glucuronide, makes up around 36% of the dose in urine. nih.govpharmgkb.orgasm.orgdrugbank.com
Table 1: Urinary Excretion of Abacavir and its Metabolites
| Compound | Percentage of Recovered Dose in Urine |
| This compound | ~30% |
| Abacavir Glucuronide | ~36% |
| Unchanged Abacavir | ~1.2% - 2% |
| Unidentified Minor Metabolites | ~15% |
Data sourced from multiple clinical and pharmacokinetic studies. nih.govpharmgkb.orgasm.orgdrugbank.com
Influence of Hepatic Impairment on Metabolite Formation and Elimination Rates
Since abacavir is primarily metabolized in the liver, hepatic impairment can significantly affect its pharmacokinetics. nih.govfda.gov In individuals with mild hepatic impairment (Child-Pugh Class A), the area under the plasma concentration-time curve (AUC) for abacavir increases by a mean of 89%, and its half-life is prolonged by 58%. nih.govfda.gov While the AUCs of the carboxylate and glucuronide metabolites are not significantly altered in mild liver disease, the rates at which these metabolites are formed and eliminated are decreased. fda.gov The use of abacavir is contraindicated in patients with moderate to severe hepatic impairment. fda.govwikipedia.org
Lack of Significant Cytochrome P450 (CYP) Enzyme Involvement in this compound Formation
A noteworthy aspect of abacavir metabolism is the minimal role of the cytochrome P450 (CYP) enzyme system in the formation of this compound. nih.govpharmgkb.orgasm.org In vitro studies have demonstrated that abacavir is not significantly metabolized by CYP enzymes and does not inhibit major isoforms such as CYP3A4, CYP2D6, or CYP2C9 at clinically relevant concentrations. pharmgkb.orgasm.orgfda.gov This characteristic reduces the likelihood of drug-drug interactions with medications that are substrates, inducers, or inhibitors of the CYP450 system. nih.govpharmgkb.org The primary metabolic pathways for abacavir are via alcohol dehydrogenase and glucuronosyl transferase. nih.govnih.gov
Pharmacokinetic Implications of Abacavir Carboxylate Formation
Relationship between Abacavir (B1662851) Carboxylate Levels and Abacavir Clearance
The levels of abacavir's metabolites, including abacavir carboxylate, are directly linked to the drug's clearance from the body. nih.gov Studies have demonstrated that the ratios of these metabolites to the parent compound provide mechanistic insights into pharmacokinetic differences and are closely correlated with abacavir's apparent oral clearance (CL/F) and area under the plasma concentration-time curve (AUC). nih.gov
This relationship is pivotal for understanding the variability in abacavir pharmacokinetics among different individuals and populations. The primary routes of abacavir elimination are through these metabolic conversions, as less than 2% of the drug is excreted unchanged in the urine. nih.govpharmgkb.org A mass balance study in humans confirmed that after a single oral dose, approximately 30% of the dose is recovered in the urine as the carboxylate metabolite and 36% as the glucuronide metabolite. pharmgkb.orgasm.orgdrugbank.com
Table 1: Correlation of Abacavir AUC with Metabolite Ratios
| Parameter | Correlation Coefficient (r) | P-value | Source |
|---|---|---|---|
| Abacavir-carboxylate-to-abacavir AUC ratio | -0.619 | < 0.001 | nih.gov |
Impact on Abacavir Systemic Exposure
The metabolic conversion to this compound significantly influences the systemic exposure (AUC) of abacavir. nih.gov Since the carboxylate and glucuronide metabolites are inactive, the rate and extent of their formation dictate the concentration and duration of active abacavir in the bloodstream. pharmgkb.org Alterations in the activity of alcohol dehydrogenase, the enzyme responsible for creating this compound, can lead to changes in abacavir exposure. ontosight.aimedscape.com For instance, co-administration with ethanol (B145695), which is also metabolized by alcohol dehydrogenase, can alter abacavir's metabolism, leading to an increase in the abacavir AUC by about 41%. europa.eu
The balance between the carboxylation and glucuronidation pathways is crucial. Together, these two major metabolites accounted for 92% of the radioactivity detected in plasma in a mass balance study, underscoring their importance in abacavir's disposition. asm.org Any factor that alters this metabolic balance can impact systemic exposure and, consequently, the drug's therapeutic effect.
Considerations in Specific Populations
The pharmacokinetics of abacavir and the formation of its carboxylate metabolite can vary in specific populations, highlighting the need for targeted investigation in these groups. nih.gov
Pharmacokinetic studies have been conducted to ensure that adult dosing recommendations for abacavir are appropriate for adolescents and young adults. nih.gov In a study involving individuals aged 13-25, the pharmacokinetics of abacavir and its metabolites were investigated. nih.gov The study, which divided participants into a cohort aged <18 years and another aged ≥18 years, found no significant differences in abacavir AUC or half-life between the two groups. nih.govresearchgate.net
Importantly, the ratios of abacavir-carboxylate-to-abacavir were not different between the age cohorts, and there were no significant correlations between the levels of carboxylate or glucuronide metabolites and age or gender. nih.govnih.gov These findings suggest that the metabolic pathways, including the formation of this compound, are comparable between older adolescents and young adults, supporting the use of current adult dosing recommendations in these populations. nih.govnih.gov
Table 2: Comparison of Abacavir Pharmacokinetic Parameters in Adolescents and Young Adults
| Parameter | Age <18 years (Median) | Age ≥18 years (Median) | P-value | Source |
|---|---|---|---|---|
| Abacavir AUC (μg·h/ml) | 7.63 | 7.33 | 0.819 | nih.gov |
| Abacavir Half-life (h) | 1.22 | 1.34 | 0.317 | nih.gov |
| Abacavir-carboxylate-to-abacavir AUC ratio | 1.10 | 1.05 | Not Reported | nih.gov |
The virological status of a patient may influence abacavir's pharmacokinetics. Research has shown that abacavir apparent clearance, when adjusted for body weight, was higher in subjects who had an undetectable HIV-1 RNA level at study entry compared to those with detectable levels (P = 0.024). nih.gov
Consistent with this finding, the abacavir-carboxylate-to-abacavir AUC ratio was also significantly higher in the group with undetectable HIV-1 RNA (P = 0.020). nih.govresearchgate.net This suggests that individuals with suppressed viral loads may have a more efficient clearance of abacavir, partly through an enhanced carboxylation pathway. nih.gov
While direct comparisons of the carboxylate pathway across different ethnic and racial groups are limited, some studies have noted differences in the glucuronidation pathway, which provides indirect context for metabolic variations. In a study of adolescents and young adults, no significant differences in abacavir pharmacokinetic parameters were found by race based on Wilcoxon rank sum tests. nih.gov However, a more detailed analysis of metabolite levels revealed that the abacavir-glucuronide AUC was higher in Hispanic subjects compared to African-American subjects (median values of 8.76 and 7.09 μg·h/ml, respectively; P = 0.044). nih.govnih.gov This finding points to potential inter-ethnic variability in the UGT enzyme pathway. While this observation does not directly concern the carboxylate metabolite, it highlights that racial and ethnic factors can influence abacavir's metabolic pathways, which could potentially affect the balance between glucuronidation and carboxylation. nih.govoup.comoup.com
Table 3: Compound Names
| Compound Name |
|---|
| Abacavir |
| This compound |
| Abacavir glucuronide |
| Carbovir-triphosphate |
| Zidovudine (B1683550) |
| Lamivudine (B182088) |
| Efavirenz |
| Indinavir |
| Dolutegravir |
| Riociguat |
| Isotretinoin |
| Methadone |
Toxicological Significance of Abacavir Carboxylate and Its Precursors
Role of Reactive Aldehyde Intermediates in Abacavir (B1662851) Toxicity
The toxicological relevance of the carboxylate pathway stems from the reactivity of its aldehyde intermediates. acs.orgnih.gov These aldehydes are not merely transient steps in a metabolic sequence but are reactive species that can covalently bind to endogenous proteins. nih.govresearchgate.net This binding, or adduction, is a key event that is hypothesized to contribute to the cellular damage and adverse events associated with abacavir. nih.govnih.gov The formation of these adducts with cellular proteins lends credibility to the hypothesis that haptenated peptides may be mediators of abacavir-induced adverse reactions. nih.govescholarship.org
Research has demonstrated that reactive species derived from abacavir's bioactivation can bind covalently to abundant blood proteins, including human serum albumin (HSA) and hemoglobin. acs.orgresearchgate.netmdpi.com The formation of these covalent adducts confirms that abacavir can modify self-proteins, a process that may initiate an immune response. researchgate.netunl.pt
Mass spectrometric methods have been employed to identify these modifications in patients undergoing abacavir therapy. researchgate.netnih.gov Studies have successfully detected abacavir-derived adducts on both HSA and the N-terminal valine of hemoglobin in patients, providing the first direct evidence of abacavir-protein adduct formation in humans. researchgate.netunl.pt
Haptenation is a process where a small molecule, like the abacavir aldehyde metabolite (the hapten), which is not immunogenic on its own, covalently binds to a larger carrier molecule, typically a protein. pnas.orgnih.gov This newly formed hapten-carrier complex can be recognized as foreign by the immune system, thereby becoming an antigen and triggering an immune response. pnas.orgnih.gov
In the case of abacavir, the reactive aldehyde intermediate is the hapten. pnas.org The mechanism of adduction to proteins can involve several types of chemical reactions. One proposed pathway is a Schiff base-type reaction between the aldehyde group and nucleophilic amine groups on amino acid residues. pnas.org Another identified mechanism involves a Michael addition, followed by a subsequent nucleophilic attack from a neighboring protein nucleophile, leading to a novel intramolecular cross-linking adduct on proteins like HSA. researchgate.netnih.gov
Specific sites of adduction on proteins have been identified through detailed analytical studies. The most consistently reported adduct is with the amino acid valine, particularly the α-amino group of the N-terminal valine residue of hemoglobin. acs.orgnih.govescholarship.org This specific adduct has been synthesized, characterized, and used as a standard to detect its formation in both in vitro and in vivo models, as well as in patients. acs.orgnih.govunl.pt
In addition to hemoglobin, adducts on human serum albumin have been characterized. Mass spectrometric analysis of HSA from patients receiving abacavir revealed adducts on several amino acid residues within subdomain IB of the protein. researchgate.net
Table 1: Identified Protein Adducts of Abacavir Aldehyde Metabolites
| Protein | Amino Acid Residue(s) | Reference(s) |
|---|---|---|
| Hemoglobin | N-terminal valine | acs.org, nih.gov, researchgate.net, unl.pt |
| Human Serum Albumin (HSA) | Lysine (Lys159, Lys190) | researchgate.net, nih.gov |
| Histidine (His146) | researchgate.net, nih.gov | |
| Cysteine (Cys34) | researchgate.net |
The formation of these protein-abacavir aldehyde adducts is considered a possible factor in the toxic events associated with abacavir administration. acs.orgnih.gov The haptenation of self-proteins creates "altered self" antigens. pnas.org It is hypothesized that these modified proteins or peptides derived from their degradation can be presented by human leukocyte antigen (HLA) molecules, such as HLA-B*57:01, leading to the activation of T-cells and culminating in an immune-mediated adverse reaction, like the abacavir hypersensitivity reaction. nih.govresearchgate.netpnas.org The finding that abacavir forms these novel antigens in all patients taking the drug underscores the importance of understanding the immunological consequences of this haptenation pathway. researchgate.netnih.gov
Formation of Covalent Adducts with Proteins (e.g., Human Serum Albumin, Hemoglobin)
Mechanism of Haptenation
Modulation of Aldehyde Intermediate Formation by ADH Inhibitors
The formation of the reactive aldehyde intermediates is dependent on the activity of alcohol dehydrogenase (ADH). researchgate.nethiv.gov Consequently, substances that inhibit ADH can modulate the metabolism of abacavir and, by extension, the generation of these aldehydes. Ethanol (B145695) is a known competitive inhibitor of ADH. wikipedia.orgnih.gov Co-administration of ethanol with abacavir has been shown to interfere with abacavir metabolism, increasing its plasma exposure by inhibiting its oxidation via ADH. hiv.gov Fomepizole, another potent ADH inhibitor, has also been shown to completely inhibit the metabolism of abacavir in vitro. nih.gov By inhibiting the initial oxidative step, these agents can reduce the rate of formation of the reactive aldehyde intermediates.
Table 2: Modulators of Abacavir's Aldehyde Pathway
| Modulator | Enzyme Affected | Effect on Abacavir Metabolism | Reference(s) |
|---|---|---|---|
| Ethanol | Alcohol Dehydrogenase (ADH) | Inhibits ADH, increasing abacavir plasma concentrations and reducing aldehyde formation. | nih.gov, hiv.gov, wikipedia.org |
| Fomepizole | Alcohol Dehydrogenase (ADH) | Competitively inhibits ADH, blocking the metabolic conversion of abacavir to its aldehyde intermediate. | nih.gov |
Biomarkers of Abacavir Toxicity related to Carboxylate Pathway
The covalent adducts formed between abacavir's aldehyde metabolites and proteins serve as potential biomarkers of drug bioactivation and toxicity. acs.orgunl.pt Because these adducts are stable and can be detected in blood samples from patients, they offer a way to monitor the extent to which abacavir is being converted into reactive metabolites. researchgate.netunl.pt
The adduct with the N-terminal valine of hemoglobin has been specifically highlighted as a promising and reliable biomarker. acs.orgnih.gov Its detection in hemoglobin from patients treated with abacavir confirms that the drug is being metabolized via the aldehyde pathway in humans and is forming protein adducts in vivo. researchgate.netunl.pt The availability of a fully characterized synthetic standard for this adduct and established mass spectrometry-based methods for its detection support its use as a prospective biomarker to investigate abacavir-induced toxicity. acs.orgnih.govresearchgate.net
Drug Drug Interactions and the Abacavir Carboxylate Pathway
Interaction with Ethanol (B145695) Metabolism via Alcohol Dehydrogenase
Abacavir (B1662851) and ethanol share a common metabolic pathway through alcohol dehydrogenase. hiv-druginteractions.orgresearchgate.net This shared pathway leads to a notable interaction where ethanol affects the pharmacokinetics of abacavir. hiv-druginteractions.orgnih.gov
The co-administration of ethanol and abacavir leads to a significant increase in the systemic exposure of abacavir. hiv-druginteractions.orgviivhealthcare.com Studies have demonstrated that ethanol decreases the elimination of abacavir, resulting in a marked increase in its area under the plasma concentration-time curve (AUC) and an extended half-life. hiv-druginteractions.orgnih.gov
In a study involving HIV-infected male patients, the concurrent administration of a single 600 mg dose of abacavir with 0.7 g/kg of ethanol resulted in a 41% increase in abacavir's AUC and a 26% increase in its half-life. hiv-druginteractions.orgnih.gov These changes are attributed to the competition between abacavir and ethanol for the alcohol dehydrogenase enzyme, which leads to a marked inhibition of the formation of the abacavir carboxylate metabolite. researchgate.netnih.gov Despite the statistical significance of these pharmacokinetic changes, they are not considered to be clinically significant. hiv-druginteractions.orgnih.gov
Table 1: Impact of Ethanol on Abacavir Pharmacokinetics hiv-druginteractions.orgnih.gov
| Pharmacokinetic Parameter | Abacavir Alone | Abacavir with Ethanol | % Change |
| AUC (Area Under the Curve) | 11.07 µg·h/mL | 15.62 µg·h/mL | +41% |
| Half-life (t½) | 1.42 h | 1.79 h | +26% |
| Cmax (Maximum Concentration) | 3.60 µg/mL | 4.13 µg/mL | +15% |
Data represents geometric least squares mean values from a study in 24 HIV-infected male patients.
While ethanol significantly alters abacavir's pharmacokinetics, abacavir does not have a reciprocal effect on the metabolism of ethanol. hiv-druginteractions.orgnih.gov Studies have shown that the pharmacokinetic parameters of ethanol remain unchanged when co-administered with abacavir. hiv-druginteractions.orghiv-druginteractions.org There is no evidence to suggest that abacavir interferes with ethanol metabolism, and no disulfiram-type reactions have been reported in subjects receiving both substances. hiv-druginteractions.orgnih.gov This interaction has primarily been studied in males, and its effects in females have not been formally investigated. hiv-druginteractions.org
Effect on Abacavir Pharmacokinetics (AUC, half-life)
Absence of Significant Interactions with Cytochrome P450 Metabolized Drugs
A key feature of abacavir's pharmacology is its minimal reliance on the cytochrome P450 (CYP) enzyme system for metabolism. nih.govfda.gov In vitro studies have consistently shown that abacavir does not inhibit major CYP isoforms such as CYP3A4, CYP2D6, and CYP2C9 at clinically relevant concentrations. nih.govfda.gov Furthermore, clinical studies have not observed any induction of hepatic metabolism by abacavir. viivhealthcare.comviivhealthcare.com
This lack of interaction with the CYP450 pathway means there is a low potential for clinically significant drug interactions with a wide range of medications that are substrates for these enzymes, including many antiretroviral protease inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs). pharmgkb.orgviivhealthcare.comnih.gov This characteristic makes abacavir a favorable component in combination antiretroviral therapy, as it is unlikely to alter the plasma concentrations of co-administered drugs that are metabolized via these common pathways. viivhealthcare.comnih.gov
Implications for Co-administration with Other NRTIs
Clinical studies have demonstrated that there are no clinically significant pharmacokinetic interactions between abacavir and other nucleoside reverse transcriptase inhibitors (NRTIs) like lamivudine (B182088) and zidovudine (B1683550). pharmgkb.orgnih.gov A crossover trial involving the co-administration of abacavir, lamivudine, and zidovudine found no clinically relevant changes in the pharmacokinetics of abacavir. Similarly, the exposure to lamivudine and zidovudine was not significantly altered by the presence of abacavir. This compatibility allows for the co-formulation of these NRTIs into single tablets, simplifying treatment regimens for individuals with HIV. pharmgkb.orgnih.gov
Analytical Methodologies for Abacavir Carboxylate Quantification in Research
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
LC-MS has become the preferred method for the quantification of abacavir (B1662851) and its metabolites in biological matrices due to its high sensitivity and selectivity. technologynetworks.com This technique combines the separation power of liquid chromatography with the precise detection and identification capabilities of mass spectrometry. It is particularly advantageous when dealing with complex biological samples where trace amounts of the drug and its metabolites need to be measured. technologynetworks.com
High-performance liquid chromatography (HPLC) coupled with either ultraviolet (UV) detection or tandem mass spectrometry (MS/MS) are powerful tools for analyzing abacavir and its metabolites. researchgate.netnih.gov While HPLC-UV methods have been developed, LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalytical studies. technologynetworks.comjfda-online.com
Several LC-MS/MS methods have been validated for the simultaneous determination of abacavir and other antiretroviral drugs in human plasma. oup.comnih.gov These methods are characterized by their rapid analysis times and the small sample volumes required. For instance, a validated LC-MS/MS method can quantify abacavir in human plasma with a run time as short as 2.0 minutes using only 100 µL of plasma. researchgate.netoup.comnih.gov The parent drug, abacavir, and an internal standard are typically monitored using multiple reaction monitoring (MRM) in positive ion mode. researchgate.netoup.comnih.gov For abacavir, the transition of the parent ion to a specific product ion (m/z 287.2→191.2) is commonly used for quantification. researchgate.netoup.comnih.gov
While many published methods focus on the parent drug, specific assays have been developed to quantify its metabolites. An HPLC-UV assay was developed for abacavir and its two major metabolites in human urine and cerebrospinal fluid, although it had a longer analysis time and higher limit of quantitation compared to MS-based methods. oup.com
| Technique | Matrix | Analytes | Lower Limit of Quantification (LLOQ) | Key Findings | Reference |
|---|---|---|---|---|---|
| HPLC-UV | Human Urine and Cerebrospinal Fluid | Abacavir and two major metabolites | ≥ 61 ng/mL | Long analysis time of 35 minutes. | oup.com |
| LC-MS/MS | Human Plasma | Abacavir | 29.8 ng/mL | Rapid analysis time of 2.0 minutes. | oup.comnih.gov |
| LC-MS/MS | Peripheral Blood Mononuclear Cells (PBMCs) | Abacavir triphosphate (active metabolite) | 4 pg/ml | Method is 12.5- to 50-fold more sensitive than previous methods. | technologynetworks.com |
| HPLC-UV | Human Plasma | Nine antiretroviral agents | Not specified for individual agents | Mean intraday and interday precision <15.0%. | nih.gov |
The high specificity of LC-MS/MS is achieved through the monitoring of specific precursor-to-product ion transitions, which acts as a "fingerprint" for the analyte of interest. technologynetworks.com This minimizes the potential for interference from other compounds present in the biological matrix. oup.comfda.gov The sensitivity of these methods allows for the detection of very low concentrations of metabolites, which is essential for detailed pharmacokinetic studies. technologynetworks.com For example, LC-MS/MS methods can achieve lower limits of quantification in the picogram per milliliter range for abacavir's active intracellular metabolite, carbovir (B1146969) triphosphate. technologynetworks.com This level of sensitivity is a significant improvement over older HPLC-UV methods. technologynetworks.com
HPLC-UV and HPLC-tandem Mass Spectroscopy (HPLC-MS/MS) for Abacavir and Metabolites
Sample Preparation Techniques (e.g., Liquid-Liquid Extraction)
Effective sample preparation is a critical step in the bioanalysis of abacavir and its metabolites to remove potential interferences from the biological matrix. Common techniques include protein precipitation (PP), solid-phase extraction (SPE), and liquid-liquid extraction (LLE). researchgate.net
LLE is a frequently used method for isolating abacavir from human plasma. researchgate.netoup.comnih.gov A typical LLE protocol involves the extraction of the analyte from a small plasma volume (e.g., 100 µL) using an organic solvent mixture, such as ethyl acetate (B1210297) and dichloromethane. researchgate.netoup.comnih.gov This technique has demonstrated high and reproducible recovery of the analyte. oup.com For instance, the mean recovery of abacavir from human plasma using LLE has been reported to be around 86.8%. oup.comnih.gov
Another common technique is solid-phase extraction, which has been successfully applied for the simultaneous analysis of abacavir and other nucleoside reverse transcriptase inhibitors. researchgate.net Protein precipitation, often using acetonitrile, is also utilized, though it may be combined with other techniques for cleaner extracts. oup.com
| Technique | Matrix | Key Parameters | Recovery/Efficiency | Reference |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Human Plasma | 100 µL plasma, extracted with ethyl acetate-dichloromethane (90:10, v/v) | Mean Recovery: 86.8% Process Efficiency: 87.9% | researchgate.netoup.comnih.gov |
| Solid-Phase Extraction (SPE) | Human Plasma | Used for simultaneous analysis of abacavir and lamivudine (B182088) | Not specified | researchgate.net |
| Protein Precipitation | Human Plasma | Used in combination with LLE for analysis of 17 antiretrovirals | >75% recovery for all drugs | oup.com |
Application in Pharmacokinetic and Bioequivalence Studies
Validated LC-MS/MS methods are routinely applied in pharmacokinetic and bioequivalence studies to determine the concentration-time profiles of abacavir and its metabolites in various biological fluids. researchgate.netoup.comnih.gov These studies are essential for establishing dosing regimens and ensuring that generic formulations perform equivalently to the originator product. who.int
In a typical bioequivalence study, plasma concentrations of abacavir are measured at multiple time points after administration of both the test and reference products to healthy volunteers. oup.comnih.govwho.int The key pharmacokinetic parameters, such as maximum concentration (Cmax) and area under the concentration-time curve (AUC), are then calculated and statistically compared. fda.govwho.int The high throughput and reliability of modern LC-MS/MS methods are well-suited for the large number of samples generated in these studies. researchgate.netoup.com
Future Research Directions
Further Elucidation of Haptenation Mechanisms and Immunological Response
The formation of abacavir (B1662851) carboxylate proceeds through a reactive aldehyde intermediate, a critical step in the bioactivation of the parent drug. acs.orgnih.gov This aldehyde is capable of forming covalent adducts with proteins, a process known as haptenation. nih.govpnas.org One hypothesis suggests that this aldehyde metabolite forms adducts with the valine residues of cellular proteins. nih.gov These haptenated peptides could then be presented by the HLA-B*57:01 molecule, initiating a T-cell-mediated immune response. pnas.org
However, an alternative and more recent model, the "altered peptide model," suggests that the parent drug, abacavir, can bind non-covalently within the peptide-binding groove of the HLA-B*57:01 protein. unl.ptpnas.org This binding alters the shape and chemical properties of the groove, which in turn changes the repertoire of self-peptides that can be presented to T-cells. pnas.org This leads to the presentation of novel self-peptides, triggering what is effectively an autoimmune or alloreactive response by cytotoxic CD8+ T cells. pnas.orgresearchgate.net
Future research must focus on several key areas to clarify these mechanisms:
Characterizing the specific proteins and peptides that become haptenated by the abacavir aldehyde intermediate in vivo. nih.gov Identifying these modified self-peptides is crucial to understanding how the immune system recognizes them as foreign.
Exploring the downstream immunological cascade. While the activation of CD8+ T cells is a known consequence, the precise roles of other immune cells, such as CD4+ T cells and antigen-presenting cells, in mediating tolerance versus hypersensitivity require further study. jci.org Understanding why approximately 45% of individuals carrying the HLA-B*57:01 allele tolerate abacavir without a reaction is a significant knowledge gap that points to other controlling factors. jci.org
Development of Novel Biomarkers for Abacavir-Induced Toxicity
The use of HLA-B*57:01 screening has dramatically reduced the incidence of abacavir hypersensitivity. nih.govnih.gov However, its positive predictive value is not 100%, as a significant portion of carriers can tolerate the drug. jci.orgpharmgkb.org This highlights the need for more specific biomarkers to improve risk prediction and to understand other potential toxicities, such as the suggested increased risk of myocardial infarction. unl.pt
Future research in biomarker development should include:
Protein Adducts: The reactive aldehyde intermediate formed during the synthesis of abacavir carboxylate can bind to proteins. acs.orgnih.gov The detection of abacavir-protein adducts in patients' blood, for example, adducts with the N-terminal valine of hemoglobin, has been demonstrated and represents a promising avenue for biomarker development. unl.ptresearchgate.net These adducts serve as direct evidence of abacavir bioactivation in humans. researchgate.net Developing sensitive, reliable, and high-throughput methods for quantifying these adducts could provide a direct measure of the metabolic burden and potential for toxicity in an individual. nih.govunl.pt
Circulating Biomarkers: Beyond protein adducts, other molecules could serve as indicators of toxicity. Research into circulating microRNAs, such as miR-122, has shown promise for detecting drug-induced liver injury, although their specificity for abacavir-related toxicity needs to be established. nih.govtandfonline.com A broader "omics" approach, analyzing the proteome or metabolome of patients, may reveal novel biomarkers associated with the immunological response or off-target effects of abacavir and its metabolites.
Functional Immune Assays: While HLA-B*57:01 is a static genetic marker, functional assays that measure the immunological response to abacavir ex vivo could offer a more dynamic assessment of a patient's risk. pnas.org For instance, measuring cytokine expression (e.g., TNF-α) from a patient's immune cells upon stimulation with abacavir has been explored, though current methods may lack sufficient sensitivity for widespread clinical use. pnas.org
Q & A
Q. How is Abacavir carboxylate formed from its parent compound, Abacavir, and what methodologies are used to study its metabolic pathways?
Abacavir undergoes a two-step oxidation process mediated by alcohol dehydrogenase (producing an aldehyde intermediate) and aldehyde dehydrogenase, resulting in the carboxylate metabolite. Methodologies include:
- In vitro metabolic studies : Liver microsomes or recombinant enzymes to track metabolite formation.
- High-Resolution Mass Spectrometry (HRMS) : To identify intermediates and final products via exact mass and fragmentation patterns .
Q. What analytical techniques are recommended for detecting and quantifying this compound in environmental and biological samples?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : For precise quantification in biological matrices (e.g., plasma, urine) with detection limits in ng/mL ranges.
- Environmental Monitoring : LC-HRMS with solid-phase extraction (SPE) to detect trace levels (ng/L) in wastewater and surface water .
Q. How is the stability of this compound assessed under varying storage conditions?
- Longitudinal Stability Studies : Store samples at -80°C, -20°C, and 4°C, followed by periodic LC-MS analysis to measure degradation rates.
- Accelerated Stability Testing : Use elevated temperatures to model shelf-life and identify degradation products .
Advanced Research Questions
Q. How do genetic polymorphisms in alcohol dehydrogenase (ADH) or UGT isoforms influence the metabolic conversion of Abacavir to its carboxylate?
- Genotyping : Use PCR-based methods (e.g., Sanger sequencing) to identify ADH or UGT variants in patient cohorts.
- Enzyme Kinetics : Compare metabolic rates of recombinant wild-type vs. variant enzymes using in vitro assays with LC-MS quantification .
Q. What experimental models are suitable for studying the pharmacodynamics of this compound?
- Hollow-Fiber Infection Models : Simulate in vivo pharmacokinetic/pharmacodynamic (PK/PD) parameters under controlled drug concentrations.
- 3D Cell Culture Systems : Evaluate tissue-specific metabolite interactions and cytotoxicity in colorectal cancer models .
Q. How do photochemical and microbial processes interact to degrade this compound in aquatic environments?
- Controlled Photobioreactors : Exclude/include UV light and microbial inoculums to isolate degradation pathways.
- Transformation Product (TP) Identification : HRMS with isotopically labeled standards to track carboxylate persistence and TP formation .
Q. What mechanisms underlie the formation of protein adducts by this compound intermediates, and how are these adducts characterized?
- In Vitro Adduct Formation : Incubate aldehyde intermediates with hemoglobin or valine residues under reducing conditions.
- Structural Elucidation : Use N-alkyl Edman degradation and MS/MS to identify adduct sites and stability .
Q. How can network pharmacology approaches clarify this compound’s role in colorectal cancer (CRC) gene regulation?
- GeneCards Database Screening : Identify target genes (similarity score >7) and map to KEGG pathways (e.g., apoptosis, cell cycle).
- Validation : CRISPR/Cas9 knockout of candidate genes in CRC cell lines to assess metabolite-induced cytotoxicity .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported metabolic rates of this compound across studies?
Q. What strategies mitigate variability in protein-adduct studies involving this compound intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
